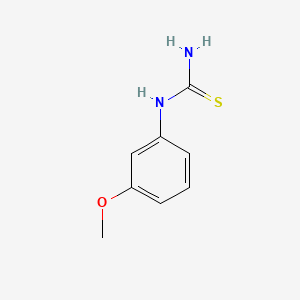

1-(3-Methoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Medicinal Chemistry and Organic Synthesis

Thiourea, an organosulfur compound structurally analogous to urea (B33335) with sulfur replacing the oxygen atom, serves as a foundational scaffold for a vast array of derivatives. wikipedia.orgscispace.com These derivatives are privileged structures in medicinal chemistry and organic synthesis, demonstrating a wide spectrum of therapeutic and pharmacological properties. nih.govrsc.org

In medicinal chemistry, thiourea derivatives have garnered significant attention for their diverse biological activities. researchgate.netbohrium.com They have been extensively investigated and developed as potent agents against various diseases. The applications include:

Anticancer: Many thiourea derivatives show promising anticancer properties by inhibiting the growth of various cancer cell lines. mdpi.combiointerfaceresearch.comnih.gov

Antibacterial and Antifungal: The thiourea moiety is a component of various compounds with significant antibacterial and antifungal activities. researchgate.netnih.gov

Antiviral: Certain derivatives have been identified as effective antiviral agents, including against HIV. researchgate.netnih.gov

Anti-inflammatory: Research has demonstrated the anti-inflammatory potential of thiourea-containing compounds. mdpi.comontosight.ai

Other Therapeutic Areas: The biological scope of thiourea derivatives also extends to antitubercular, antimalarial, antioxidant, and anti-Alzheimer's properties. researchgate.netbohrium.commdpi.com Several thiourea-based drugs are in clinical use, such as the antimycobacterial agent Thiocarlide. nih.govresearchgate.net

In the realm of organic synthesis, thioureas are valuable building blocks. wikipedia.org Their reactivity allows them to be precursors for the synthesis of a wide range of heterocyclic compounds, which are themselves important pharmacophores. wikipedia.orgresearchgate.net For instance, they can be condensed with β-dicarbonyl compounds to yield pyrimidine (B1678525) derivatives or react with α-haloketones to form aminothiazoles. wikipedia.org The pharmaceuticals sulfathiazole (B1682510) and thiobarbituric acid are prepared using thiourea. wikipedia.org

Significance of the Thiourea Moiety in Biological and Chemical Applications

The chemical versatility and biological activity of thiourea derivatives are largely attributed to the unique properties of the thiourea moiety (-NH-C(=S)-NH-). biointerfaceresearch.com This functional group possesses three reactive centers: the thionic sulfur atom and two amino groups. biointerfaceresearch.com

Key aspects of its significance include:

Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This ability to form strong hydrogen bonds is crucial for interacting with biological targets like enzymes and cellular receptors, often underpinning their pharmacological activity. biointerfaceresearch.comnih.gov

Coordination Chemistry: The sulfur atom is a soft base, allowing it to coordinate with metal ions. This property is exploited in the design of chemosensors and metal-based drugs. biointerfaceresearch.comresearchgate.net

Tautomerism: Thiourea exists in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), also known as isothiourea. While the thione form is typically more stable, the ability to exist as the thiol tautomer is important for its reactivity and interactions. wikipedia.orgmdpi.com

Synthetic Handle: The thiourea group serves as a versatile precursor in organic reactions. For example, it is used as a source of sulfide (B99878) for converting alkyl halides into thiols via the formation of an isothiouronium salt intermediate. wikipedia.org It is also employed as a reductant in processes like the workup of ozonolysis. wikipedia.org

The combination of these features makes the thiourea moiety a highly flexible and valuable component in the design of new functional molecules for both biological and material science applications. researchgate.net

Rationale for Research Focus on 1-(3-Methoxyphenyl)thiourea

The introduction of a 3-methoxyphenyl (B12655295) group modifies the electronic and steric characteristics of the parent thiourea molecule. The methoxy (B1213986) (-OCH3) group at the meta-position of the phenyl ring influences the electron density distribution, which can in turn affect the molecule's binding affinity to biological targets.

Specific research into this compound and closely related analogues has been driven by several potential applications:

Enzyme Inhibition: In a search for tyrosinase inhibitors, a key enzyme in melanin (B1238610) biosynthesis, the related compound 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea was synthesized and studied. nih.gov This suggests an interest in how methoxyphenyl-substituted thioureas interact with enzyme active sites.

Hypoglycemic Activity: this compound itself has been noted for its potential hypoglycemic activity in animal models of diabetes. biosynth.com

Structural Studies: The compound has been subject to crystallographic studies to understand its solid-state structure. For instance, analysis of the related 1-ethyl-3-(3-methoxyphenyl)thiourea revealed details about its molecular geometry, crystal packing, and intermolecular hydrogen bonds involving the thiourea and methoxy groups. scispace.comorientjchem.org In this analogue, the thiourea fragment and the benzene (B151609) ring are not coplanar, forming a significant dihedral angle. orientjchem.org Such structural data is fundamental for understanding structure-activity relationships and for computational modeling studies. researchgate.net

The investigation of this compound provides insight into how specific aromatic substitutions on the thiourea scaffold can tune its biological and chemical properties, contributing to the rational design of new therapeutic agents and functional materials.

Data Tables

Physicochemical Properties of 1-(3-Methoxyphenyl)phenylthiourea Note: The following table contains predicted and some experimental data for a closely related analogue, 1-(3-methoxyphenyl)-3-phenylthiourea, as a representative example.

| Property | Predicted/Experimental Value | Unit |

| Melting Point | 173 epa.gov | °C |

| Boiling Point | 391 epa.gov | °C |

| Flash Point | 186 epa.gov | °C |

| Water Solubility | 3.19e-4 epa.gov | g/L |

| LogKow (Octanol-Water) | 2.63 epa.gov | - |

| pKa (Acidic) | 7.42 epa.gov | - |

| Density | 1.29 epa.gov | g/cm³ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMXDSWMRIXNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958189 | |

| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37014-08-7 | |

| Record name | N-(3-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37014-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Methoxyphenyl Thiourea and Its Analogs

Established Synthetic Pathways for Substituted Thioureas

The preparation of substituted thioureas can be achieved through several reliable synthetic routes. These methods often involve the formation of a C=S bond by reacting an amine with a suitable thiocarbonyl source. The choice of methodology can depend on factors such as the availability of starting materials, desired substitution pattern, and scalability.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netnih.gov This reaction is typically high-yielding and allows for great structural diversity in the resulting thiourea (B124793) derivatives. researchgate.net The nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group proceeds readily to form the thiourea linkage.

For instance, the synthesis of a close analog, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, was achieved by reacting 3-methoxyphenyl (B12655295) isothiocyanate with 3-aminophenol (B1664112). nih.gov

Traditionally, the synthesis of thioureas from isothiocyanates and amines is performed in an organic solvent. The choice of solvent is often dictated by the solubility of the reactants. A variety of solvents can be used, including acetonitrile (B52724), acetone, and ethanol (B145695). nih.govmdpi.com

A typical procedure involves stirring a mixture of the isothiocyanate and the amine in a suitable solvent at room temperature. nih.gov The reaction is often complete within a few hours. nih.gov For example, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea was prepared by stirring 3-methoxyphenyl isothiocyanate and 3-aminophenol in acetonitrile, with the reaction completing in one hour at room temperature to give a 91% yield. nih.gov

Table 1: Examples of Conventional Solvent-Based Synthesis of Thiourea Analogs

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methoxyphenyl isothiocyanate | 3-Aminophenol | Acetonitrile | Room Temperature, 1 hr | 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea | 91% | nih.gov |

| Various Isocyanates | 4-(Aminophenyl)acetic acid | Acetone | Reflux | Urea (B33335) Derivatives | Not Specified | mdpi.com |

In line with the principles of green chemistry, solvent-free approaches for thiourea synthesis have been developed. These methods, often involving mechanochemistry (ball milling or grinding), can lead to quantitative yields without the need for bulk solvents, thus simplifying workup and reducing waste. nih.gov Manual grinding of isothiocyanates with anilines for 5-40 minutes has been shown to afford diarylthioureas in 89-98% yield after recrystallization. nih.gov Unexpectedly, some chiral thioureas have been obtained instantaneously by simply mixing the starting materials without any solvent. researchgate.net This "just mixing" approach represents a highly efficient and environmentally friendly synthetic route. researchgate.net

Table 2: Solvent-Free Synthesis of Diarylthioureas

| Isothiocyanate | Aniline | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethoxyphenyl isothiocyanate | Various anilines | Manual Grinding | 5-40 min | 89-98% | nih.gov |

| 4-Chlorophenyl isothiocyanate | Various anilines | Manual Grinding | 5-40 min | 89-98% | nih.gov |

| 4-Bromophenyl isothiocyanate | Various anilines | Manual Grinding | 5-40 min | 89-98% | nih.gov |

An alternative to using potentially toxic isothiocyanates is the reaction of primary amines with carbon disulfide. nih.govorganic-chemistry.org This method can be performed in an aqueous medium, making it an environmentally benign option for synthesizing symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction proceeds smoothly with aliphatic primary amines. organic-chemistry.orgorganic-chemistry.org

The process involves the formation of a dithiocarbamate (B8719985) salt intermediate from the reaction of an amine with carbon disulfide. nih.govnih.gov This intermediate can then react with another amine to yield the desired thiourea derivative. organic-chemistry.org For symmetrical thioureas, a one-pot reaction of an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water can be employed. researchgate.net For unsymmetrical thioureas, a secondary or primary amine is first treated with CS₂ in aqueous sodium hydroxide, and the resulting dithiocarbamate is then heated with a different primary amine. nih.gov

Table 3: Synthesis of Thioureas using Carbon Disulfide in Aqueous Media

| Amine(s) | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aliphatic primary amines | CS₂ | Aqueous NaOH, then reflux with second amine | Unsymmetrical di- and trisubstituted thioureas | 40-93% | nih.gov |

| Primary amines | CS₂, H₂O₂ | Water | Symmetrical thioureas | Not Specified | researchgate.net |

Thioureas can also be synthesized via the thioacylation of nucleophiles, such as amines, using various thioacylating agents. organic-chemistry.org While isothiocyanates are the most common agents, other solid, air-stable reagents like 1,1'-thiocarbonyldiimidazole (B131065) can be used as alternatives to hazardous options like thiophosgene. nih.gov

Another approach involves using a stable, readily available N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. nih.govorganic-chemistry.org This reagent, when activated with trifluoroacetic anhydride, can react with amines and other nucleophiles to prepare a range of thiocarbonyl compounds with good chemical selectivity and functional group tolerance. nih.govorganic-chemistry.org

The development of environmentally friendly synthetic methods is a major focus in modern chemistry. mdpi.com For thiourea synthesis, green approaches include using water as a solvent, employing solvent-free conditions, and utilizing alternative energy sources. organic-chemistry.orggoogle.comresearchgate.net

Several green methods have been reported:

On-Water Synthesis : The reaction of isothiocyanates with amines can be performed "on-water," which offers simple product isolation by filtration and avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

Aqueous Synthesis : A simple condensation between amines and carbon disulfide in an aqueous medium provides an efficient route to substituted thioureas. organic-chemistry.orgnih.gov

Catalyst-Free and Solvent-Free Reactions : An expeditious green approach for synthesizing urea and thiourea derivatives involves reacting amines with isothiocyanates or isocyanates under catalyst-free and solvent-free conditions, often with short reaction times and high purity of products. researchgate.netresearchgate.net

Alternative Solvents : Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both a green catalyst and reaction medium for preparing thioureas from thiourea itself as a biocompatible thiocarbonyl source. rsc.org

Sunlight-Promoted Synthesis : Symmetrical thiourea derivatives have been synthesized in water under sunlight using aromatic primary amines and carbon disulfide. nih.gov

Table 4: Overview of Green Synthesis Approaches for Thioureas

| Approach | Reactants | Conditions/Medium | Advantages | Reference |

|---|---|---|---|---|

| "On-Water" Synthesis | Isothiocyanates + Amines | Water | Avoids VOCs, simple filtration | organic-chemistry.org |

| Aqueous Synthesis | Amines + Carbon Disulfide | Water | Environmentally friendly | organic-chemistry.orgnih.gov |

| Solvent- and Catalyst-Free | Amines + Isothiocyanates | Neat | Avoids solvents, simple work-up, high purity | researchgate.netresearchgate.net |

| Deep Eutectic Solvents | Thiourea + Amines | Choline chloride/SnCl₂ | Green, reusable catalyst/medium | rsc.org |

| Sunlight-Promoted | Aromatic Amines + CS₂ | Water, Sunlight | Uses renewable energy | nih.gov |

Reaction of Isothiocyanates with Amines

Specific Synthesis of 1-(3-Methoxyphenyl)thiourea or Closely Related Structures

The primary and most direct route to synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. This method is widely applicable and forms the basis for producing a vast library of thiourea compounds.

The synthesis of thioureas using 3-methoxyphenyl isothiocyanate is a straightforward and efficient process. A notable example is the synthesis of 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, a compound closely related to the target molecule. In this reaction, 3-methoxyphenyl isothiocyanate is treated with 3-aminophenol in acetonitrile. nih.gov The reaction proceeds smoothly under ambient conditions with stirring. nih.gov

The process is completed within one hour at room temperature, demonstrating the high reactivity of the isothiocyanate group toward the amino group. After the reaction, the solvent is removed under reduced pressure. The resulting product is then washed with dichloromethane (B109758) to remove any unreacted starting materials or impurities, yielding a white solid product with a high yield of 91%. nih.gov This method highlights a typical, high-yielding synthesis of a this compound analog under mild conditions.

Table 1: Synthesis of 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| 3-Methoxyphenyl isothiocyanate | 3-Aminophenol | Acetonitrile | Room Temp. | 1 hour | 91% |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of thiourea derivatives. Key parameters that can be adjusted include the solvent, temperature, and the use of catalysts or activating agents. For instance, in multicomponent syntheses of thioureas from isocyanides, amines, and elemental sulfur, the choice of base and solvent system is critical. The use of an aqueous polysulfide solution, prepared from a base like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA) and sulfur, has been shown to be highly effective. researchgate.net

In a specific example, the reaction between an isocyanide, an amine, and an aqueous polysulfide solution at 80°C in water yielded the desired thiourea in 89% in just 30 minutes. In contrast, when using elemental sulfur powder directly in water without a base, only trace amounts of the product were observed under the same conditions. researchgate.net This demonstrates the significant impact of the reagent form and the presence of a suitable base on reaction efficiency. The optimization process involves balancing factors to achieve the best possible conversion and selectivity for the desired product. scielo.br

Table 2: Effect of Reaction Conditions on Thiourea Synthesis

| Sulfur Source | Base | Solvent | Temperature | Time | Yield |

| Aqueous Polysulfide Solution | PMDTA | Water | 80°C | 0.5 h | 89% |

| Sulfur Powder | None | Water | 80°C | 0.5 h | Trace |

Advanced Synthetic Techniques Applicable to this compound

To overcome the limitations of conventional batch synthesis, several advanced techniques have been applied to the synthesis of thioureas. These methods offer improved efficiency, safety, and environmental friendliness. nih.gov

Continuous flow chemistry has emerged as a powerful tool for the synthesis of thioureas. nih.gov This technique allows for high control over reaction variables, leading to higher product quality and increased safety. nih.gov A continuous-flow process for thiourea synthesis has been developed involving a multicomponent reaction of isocyanides, amines, and an aqueous polysulfide solution. mdpi.comresearchgate.net In this setup, streams of the reactants are pumped and mixed, then passed through a heated reaction coil. mdpi.com

This method enables the use of elemental sulfur under homogeneous and mild conditions. researchgate.netnih.gov A key advantage is the straightforward product isolation; the crystallized products are often pure enough to be isolated by simple filtration without the need for chromatographic purification. nih.govmdpi.com This approach significantly streamlines the manufacturing process for thiourea derivatives. nih.gov

Table 3: Features of Continuous Flow Synthesis for Thioureas

| Feature | Description |

| Methodology | Multicomponent reaction of isocyanides, amines, and aqueous polysulfide solution in a flow reactor. nih.govmdpi.com |

| Conditions | Homogeneous and mild; a reaction coil temperature of 80°C is typical. mdpi.com |

| Advantages | High control of variables, increased safety, straightforward product isolation by filtration, no purification needed. nih.govmdpi.com |

| Outcome | Efficient and convenient synthesis of a wide range of thioureas. mdpi.com |

Microwave Irradiation

Microwave-assisted synthesis is recognized as a non-conventional energy source that enhances reaction rates, leading to cleaner and higher-yielding chemical transformations. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from thiourea. The primary advantages of using microwave irradiation include drastically reduced reaction times, often from hours to minutes, and improved yields compared to conventional heating methods. nih.govresearchgate.net

For example, in the synthesis of thiazole (B1198619) derivatives from a ketone and thiourea, microwave irradiation reduced the reaction time from 12 hours to a few minutes while increasing the yield from a range of 45-65% to 70-92%. researchgate.net Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions, further adding to its appeal as a green chemistry tool. researchgate.net The efficiency and time-saving nature of this method make it highly preferable for synthesizing libraries of thiourea-containing compounds. nih.govscilit.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours (e.g., 12 h) researchgate.net | Moderate (e.g., 45-65%) researchgate.net | Higher solvent usage |

| Microwave Irradiation | Minutes (e.g., 5-15 min) researchgate.netmdpi.org | High (e.g., 70-92%) researchgate.net | Reduced solvent, less environmental effect nih.gov |

Ultrasound-Assisted Synthesis

Similar to microwave irradiation, ultrasound is another non-conventional energy source used to promote chemical reactions. nih.gov Ultrasound-assisted synthesis is considered a sustainable and efficient method for producing thiourea derivatives. researchgate.net The use of ultrasonic irradiation can lead to quantitative yields under mild conditions and often requires shorter reaction times compared to traditional methods. researchgate.netnih.gov

This technique has been employed for the effective synthesis of asymmetrically substituted bis-thioureas from diamines and isothiocyanates. researchgate.net The protocol offers several advantages, including mild reaction conditions, short reaction times, and easy isolation of the products, making it a valuable supplement to existing synthetic methods. nih.gov The application of ultrasound represents an environmentally friendly approach to accessing diverse libraries of N-acyl thioureas. acs.orgacs.org

Table 5: Advantages of Ultrasound-Assisted Thiourea Synthesis

| Advantage | Description |

| Efficiency | Often results in quantitative or very high yields. researchgate.net |

| Mild Conditions | Reactions can be performed at lower temperatures. nih.gov |

| Speed | Shorter reaction times compared to conventional stirring methods. nih.gov |

| Sustainability | Considered a green and sustainable energy source. researchgate.net |

| Simplicity | Allows for easy isolation of the final products. nih.gov |

Photo- and Electro-Chemical Methods

The application of photochemical and electrochemical methods in the synthesis of thiourea derivatives, including this compound, represents an area of growing interest, driven by the principles of green chemistry. These methods offer alternative energy sources to traditional thermal heating, potentially leading to unique reactivity, milder reaction conditions, and improved atom economy. chim.it

Photochemical syntheses, which utilize light to initiate chemical reactions, have been successfully employed for the creation of various heterocyclic compounds. chim.it These reactions often involve pericyclic ring closures of intermediates induced by light. chim.it For instance, photochemical cyclizations are a powerful tool in synthetic organic chemistry, proceeding under mild conditions. chim.it While specific examples detailing the direct photochemical synthesis of this compound are not prevalent in the literature, the principles can be applied to precursors. For example, Schreiner's thiourea has been used as a catalyst in the photochemical synthesis of acetals, demonstrating the involvement of thiourea derivatives in light-mediated reactions. rsc.org

Electrochemical methods, on the other hand, use electrical current to drive chemical transformations. These techniques can be applied to generate reactive intermediates, such as thiyl radicals from disulfides, which can then be used in C-S bond formation. acs.org An electrochemical Giese-type hydrothiolation of α-trifluoromethylstyrenes with disulfides has been developed, showcasing an efficient route to β-trifluoromethylated thioethers under metal-free and mild conditions. acs.org Although direct electrochemical synthesis of this compound from its precursors is not extensively documented, the general principles of electrosynthesis offer a promising avenue for future research in creating thiourea derivatives.

Purification and Isolation Strategies

The isolation and purification of this compound and its analogs are critical steps to ensure the final product is free of impurities, starting materials, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Common strategies include recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. youtube.com The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. youtube.com For thiourea derivatives, alcoholic solvents like ethanol are often effective for recrystallization. orgsyn.orggoogle.com The presence of a methoxyphenyl group can enhance the tendency of a molecule to crystallize well. rochester.edu The purity of the recrystallized product can be assessed by its melting point; a sharp melting point range close to the literature value indicates high purity. youtube.com In some cases, a mixture of solvents, such as benzene (B151609) and gasoline, has been used to recrystallize N,N'-disubstituted thioureas. google.com

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. tubitak.gov.tr In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For some thiourea derivatives, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been used as the eluent for purification by column chromatography. tubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) can be used for both the analysis and purification of thiourea derivatives. sielc.com A mixed-mode phase column with a mobile phase of water and acetonitrile buffered with phosphoric acid can effectively separate various thiourea compounds. sielc.com

Below is an interactive table summarizing various purification strategies applicable to thiourea derivatives.

| Purification Method | Description | Application to Thiourea Derivatives | Solvents/Eluents |

| Recrystallization | Technique for purifying solids based on differential solubility at varying temperatures. youtube.com | Commonly used for aryl thioureas. orgsyn.orgreddit.com | Ethanol, Ethanol/Water, Benzene/Gasoline, Ethyl Acetate. orgsyn.orggoogle.com |

| Column Chromatography | Separation based on differential adsorption of compounds on a solid stationary phase. | Effective for separating thiourea derivatives from reaction byproducts. tubitak.gov.tr | Ethyl acetate-hexane mixtures. tubitak.gov.tr |

| Washing | Simple purification by washing the solid product with a solvent in which it is sparingly soluble. | A product of a related synthesis was washed with dichloromethane. nih.gov | Dichloromethane. nih.gov |

| Filtration | A straightforward method to separate a solid product from a liquid reaction mixture. nih.gov | Used in chromatography-free multicomponent synthesis of thioureas in water. nih.gov | Water. nih.gov |

Following purification, the identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. tubitak.gov.tr

Molecular Structure and Conformation of 1 3 Methoxyphenyl Thiourea

Crystallographic Studies

Crystallographic studies offer the most definitive insight into the molecular structure of a compound in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for 1-(3-Methoxyphenyl)thiourea is not publicly available, extensive data from closely related analogues, such as N-(4-Methoxyphenyl)thiourea (an isomer) and other substituted methoxyphenylthiourea derivatives, allow for a robust and scientifically accurate prediction of its structural parameters.

Table 1: Crystallographic Data for the Analogous Compound N-(4-Methoxyphenyl)thiourea

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7328 (2) |

| b (Å) | 8.3813 (2) |

| c (Å) | 9.0571 (2) |

| α (°) | 63.779 (1) |

| β (°) | 72.413 (1) |

| γ (°) | 83.428 (1) |

| Volume (ų) | 436.96 (2) |

| Z | 2 |

Data sourced from a study on N-(4-Methoxyphenyl)thiourea, a structural isomer of the title compound.

The conformation of the this compound molecule is largely defined by the rotational freedom around its single bonds, particularly the C-N bonds connecting the phenyl ring to the thiourea (B124793) moiety. The thiourea unit (S=C-N₂) itself is generally planar due to resonance. researchgate.net

The key dihedral angle is that between the plane of the methoxyphenyl ring and the plane of the thiourea group. In analogous structures, this angle is significant, indicating a twisted conformation. This twist arises from steric hindrance and electronic effects. For instance, in 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, which shares the same core structure, this dihedral angle is 62.57 (4)°. nih.gov Similarly, in the isomer N-(4-Methoxyphenyl)thiourea, the angle is 59.23 (4). It is therefore highly probable that the dihedral angle in this compound falls within a similar range.

Table 2: Dihedral Angles in Related Methoxyphenylthiourea Derivatives

| Compound | Dihedral Angle between Phenyl Ring and Thiourea Plane (°) |

|---|---|

| 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea | 62.57 (4) nih.gov |

| N-(4-Methoxyphenyl)thiourea | 59.23 (4) |

Hydrogen bonding is a dominant intermolecular force in the crystal structures of N-substituted thioureas. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom (S) is a primary hydrogen bond acceptor.

Table 3: Typical Hydrogen Bond Parameters in Phenylthiourea Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···S | ~0.86 | ~2.55 | ~3.39 | ~165 |

Values are representative and sourced from studies on analogous thiourea compounds.

Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). The thione form contains a carbon-sulfur double bond, while the thiol form, or isothiourea, contains a carbon-nitrogen double bond and a carbon-sulfur single bond with a proton on the sulfur atom.

Numerous crystallographic and spectroscopic studies have unequivocally demonstrated that for thiourea and its N-aryl derivatives, the thione tautomer is overwhelmingly the dominant form in the solid state. jocpr.comscispace.com The planarity of the thiourea molecule and the observed C=S and C-N bond lengths are all consistent with the thione structure. wikipedia.org While the thiol form can be observed in certain substituted compounds or generated under specific conditions like irradiation, solid-state structures of simple aryl thioureas consistently show the molecule exists in its thione form. uc.pt

Single Crystal X-ray Diffraction Analysis

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide complementary information to X-ray diffraction and are crucial for confirming the molecular structure. The key spectroscopic signatures for this compound are found in its infrared and nuclear magnetic resonance spectra.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound include N-H stretching vibrations, aromatic C-H stretching, C=S stretching (thiocarbonyl), and C-N stretching. The N-H stretching bands typically appear as sharp peaks in the 3100-3400 cm⁻¹ region. The C=S stretching vibration is a particularly important diagnostic peak, often found in the range of 1240-1250 cm⁻¹. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key signals would include broad singlets for the two N-H protons, a sharp singlet around 3.8 ppm for the methoxy (B1213986) (-OCH₃) protons, and a series of multiplets in the aromatic region (typically 6.8-7.5 ppm) corresponding to the protons on the substituted benzene (B151609) ring. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear significantly downfield, typically in the range of 178-184 ppm. mdpi.com Other key signals include the methoxy carbon at approximately 55-56 ppm researchgate.net, and a set of signals in the 110-160 ppm range for the aromatic carbons.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| IR | ν(N-H) | 3100-3400 cm⁻¹ |

| IR | ν(C=S) | ~1240 cm⁻¹ |

| ¹H NMR | N-H protons | δ 7.3-9.2 ppm (broad singlets) |

| ¹H NMR | O-CH₃ protons | δ ~3.8 ppm (singlet) |

| ¹H NMR | Ar-H protons | δ 6.8-7.5 ppm (multiplets) |

| ¹³C NMR | C=S carbon | δ 178-184 ppm |

| ¹³C NMR | O-CH₃ carbon | δ ~55.6 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the 3-methoxyphenyl (B12655295) group in a thiourea derivative is expected to show characteristic signals for the aromatic protons and the methoxy group protons. The protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, typically around 3.8 ppm. The protons of the thiourea group (N-H) would likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key feature and is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-185 ppm. The carbons of the 3-methoxyphenyl ring will exhibit distinct signals. The carbon atom attached to the methoxy group is expected to be the most deshielded of the ring carbons, appearing around 160 ppm. The other aromatic carbons will have chemical shifts in the typical aromatic region of 105-140 ppm. The carbon of the methoxy group will appear upfield, generally around 55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the 3-Methoxyphenyl Group in a Thiourea Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (m) | 105 - 140 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Thiocarbonyl (C=S) | - | 180 - 185 |

| Aromatic C-O | - | ~160 |

Note: The data presented is based on typical values for similar compounds and the analysis of the closely related 1-ethyl-3-(3-methoxyphenyl)thiourea. 's' denotes a singlet and 'm' denotes a multiplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

Key vibrational frequencies include the N-H stretching vibrations of the thiourea moiety, which typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methoxy group will be observed between 2850 and 2960 cm⁻¹.

The C=S stretching vibration, characteristic of the thiourea group, is expected to appear in the fingerprint region, typically around 1250 cm⁻¹. However, this band can be coupled with other vibrations and may be difficult to assign definitively. The C-N stretching vibrations are also found in the fingerprint region, usually between 1000 and 1350 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the methoxy group is expected to show a strong band around 1030-1250 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=S (Thiocarbonyl) | Stretching | ~1250 |

| C-N (Thiourea) | Stretching | 1000 - 1350 |

| C-O (Methoxy) | Stretching | 1030 - 1250 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₈H₁₀N₂OS, the expected molecular weight is approximately 182.24 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 183.25.

The mass spectrum may also show fragmentation patterns that can help to confirm the structure of the molecule. Common fragmentation pathways could involve the loss of the methoxy group, the cleavage of the C-N bonds of the thiourea moiety, or the fragmentation of the aromatic ring.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

| Molecular Ion [M]⁺• | C₈H₁₀N₂OS⁺• | ~182.05 |

| Protonated Molecular Ion [M+H]⁺ | C₈H₁₁N₂OS⁺ | ~183.06 |

Conformational Analysis

The conformational flexibility of thiourea derivatives is a topic of significant interest in structural chemistry. For N-arylthioureas like this compound, rotation around the C-N bonds can lead to different spatial arrangements of the substituents. The conformation is influenced by factors such as steric hindrance and electronic effects of the substituents on the aromatic ring.

In the solid state, the conformation of a related compound, 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, has been determined by X-ray crystallography. researchgate.net This study revealed that the dihedral angle between the plane of the 3-methoxyphenyl ring and the thiourea unit is 62.57°. researchgate.net This significant twist from planarity suggests that steric interactions play a crucial role in determining the solid-state conformation.

In solution, N-arylthioureas can exist as a mixture of conformers due to restricted rotation around the C-N bonds. The two primary conformations are often referred to as cis and trans with respect to the orientation of the aryl group and the sulfur atom. The presence of the methoxy group at the meta position of the phenyl ring in this compound is not expected to introduce a strong steric bias for one conformation over the other, suggesting that a dynamic equilibrium between different conformers might exist in solution. The specific preferred conformation would be a result of a balance between steric repulsion and potential intramolecular interactions.

Computational Chemistry and Molecular Modeling of 1 3 Methoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Methoxyphenyl)thiourea, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and reactive sites. These calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy. The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral (torsion) angles.

These theoretical parameters are often validated by comparing them with experimental data obtained from X-ray crystallography. A close agreement between the calculated and experimental values confirms that the chosen level of theory is appropriate for accurately describing the molecular system. ajol.infoconicet.gov.ar For thiourea (B124793) derivatives, the planarity between the phenyl ring and the thiourea moiety is a key structural feature. For instance, in the related compound 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea unit was found to be 62.57 (4)°. nih.gov Similarly, for 1,3-Bis(2-methoxyphenyl)thiourea, the dihedral angles between the thiourea unit and the aromatic rings are 59.80 (5)° and 73.41 (4)°. nih.gov These values indicate that the aromatic ring is not coplanar with the thiourea backbone, which has significant implications for the molecule's electronic properties and interaction capabilities.

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length (Å) | C=S | 1.685 | 1.679 |

| Bond Length (Å) | C-N (thiourea) | 1.380 | 1.345 |

| Bond Length (Å) | C-N (phenyl) | 1.415 | 1.421 |

| Bond Angle (°) | N-C-N | 117.5 | 116.8 |

| Bond Angle (°) | N-C=S | 121.2 | 122.3 |

| Dihedral Angle (°) | C-N-C-C (Phenyl-Thiourea) | ~60-75 | ~57-73 |

Note: Data is representative of thiourea derivatives and illustrates the typical correlation between DFT-calculated and experimental values. Specific values for this compound may vary.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron (nucleophilicity), while the LUMO represents its ability to accept an electron (electrophilicity). growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is typically localized over the electron-rich sulfur atom and the phenyl ring, while the LUMO is distributed across the thiourea backbone. This distribution dictates how the molecule will interact with other chemical species.

Table 2: Frontier Molecular Orbital Energies for a Representative Thiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.29 |

| LUMO Energy | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: Values are illustrative based on similar thiourea structures and provide an estimate of the electronic properties. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. ajol.inforesearchgate.net The map illustrates the charge distribution on the molecular surface using a color spectrum.

Red regions indicate areas of high electron density (negative electrostatic potential) and are susceptible to electrophilic attack. In this compound, these are typically found around the sulfur and oxygen atoms.

Blue regions represent areas of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. These are generally located around the hydrogen atoms of the N-H groups.

Green areas signify neutral or regions of very low electrostatic potential.

The MEP map for this compound reveals that the thiocarbonyl sulfur atom (C=S) is a primary site for hydrogen bonding and coordination with metal ions. The N-H protons are the main hydrogen bond donor sites. This information is invaluable for predicting intermolecular interactions and understanding how the molecule might bind to a biological receptor. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Interactions with Biological Targets

Thiourea derivatives have been investigated for a wide range of biological activities, including as anticancer agents. Molecular docking studies on this compound can predict its binding affinity for various protein targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net

The docking process generates a "binding score" or "binding energy," typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. unsoed.ac.id By docking this compound into the active site of a target protein, researchers can predict whether it is likely to act as an inhibitor. For example, docking studies against EGFR, a key target in cancer therapy, can reveal if the compound can effectively block its kinase activity. researchgate.netnih.gov

Table 3: Example Molecular Docking Scores of Thiourea Derivatives with Anticancer Targets

| Compound | Target Protein (PDB Code) | Binding Energy (kcal/mol) |

|---|---|---|

| This compound (Hypothetical) | EGFR Tyrosine Kinase (1M17) | -7.5 to -8.5 |

| Thiourea Derivative A | VEGFR-2 (4ASD) | -8.2 |

| Thiourea Derivative B | Protein Tyrosine Kinase (Generic) | -7.9 |

| Erlotinib (Reference Drug) | EGFR Tyrosine Kinase (1M17) | -7.51 |

Note: Binding energies are illustrative and serve to compare the potential affinity of thiourea derivatives to known inhibitors and biological targets. unsoed.ac.idresearchgate.net

Ligand-Protein Interactions and Binding Modes

Beyond just predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in the protein's active site. researchgate.net The stability of the ligand-protein complex is governed by various non-covalent interactions, including:

Hydrogen Bonds: These are crucial for specificity and affinity. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur (C=S) and methoxy (B1213986) (-OCH₃) oxygen atoms can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methoxyphenyl ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). dundee.ac.uk

Analysis of the docked pose of this compound can identify the key amino acid residues it interacts with. For instance, in the ATP-binding pocket of EGFR, it might form a critical hydrogen bond with a key residue like Met769 and hydrophobic contacts with residues such as Ala719 and Lys721, mimicking the binding mode of known inhibitors. unsoed.ac.id

Table 4: Potential Ligand-Protein Interactions for this compound in an EGFR Binding Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | N-H | Met769, Glu738, Thr766 |

| Hydrogen Bond (Acceptor) | C=S, -OCH₃ | Lys721, Cys773 |

| Hydrophobic Interaction | Methoxyphenyl ring | Leu764, Val702, Ala719 |

| Pi-Pi Stacking | Phenyl ring | Phe723 |

Note: The listed amino acid residues are known to be important in the EGFR active site and represent plausible interaction partners. unsoed.ac.idresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR studies are instrumental in predicting its biological activities and guiding the synthesis of new derivatives with enhanced therapeutic potential.

Derivation of Structural Descriptors for Biological Activity Prediction

To build a QSAR model, a set of numerical parameters, known as molecular descriptors, are calculated from the chemical structure of this compound. These descriptors quantify various aspects of the molecule's physicochemical properties. The selection of relevant descriptors is a critical step in developing a predictive QSAR model. For thiourea derivatives, including this compound, these descriptors typically fall into several categories:

Lipophilic Properties: These descriptors, such as the logarithm of the octanol-water partition coefficient (logP), describe the compound's solubility and ability to cross biological membranes. The lipophilicity of a compound can significantly influence its bioavailability and interaction with target sites. In QSAR studies of thiourea derivatives, lipophilic parameters have been shown to correlate with their cytotoxic activity rasayanjournal.co.in.

Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. These electronic parameters are crucial for understanding the interactions between the compound and its biological target atlantis-press.comresearchgate.net.

Steric Properties: These descriptors relate to the size and shape of the molecule. Molar refractivity (CMR) and molecular weight (MW) are common steric descriptors that can influence how well a compound fits into the active site of a receptor or enzyme atlantis-press.com.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity of atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.

The following table provides a representative set of structural descriptors that could be derived for this compound for use in a QSAR analysis.

| Descriptor Category | Descriptor Name | Typical Value Range for Thiourea Derivatives | Significance in Biological Activity Prediction |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | 1.5 - 4.0 | Influences membrane permeability and bioavailability. |

| Electronic | EHOMO (Highest Occupied Molecular Orbital Energy) | -6.5 to -5.5 eV | Relates to the ability to donate electrons in a reaction. |

| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.5 to -0.5 eV | Relates to the ability to accept electrons in a reaction. |

| Steric | Molar Refractivity (CMR) | 50 - 80 cm³/mol | Reflects the volume occupied by the molecule and its polarizability. |

| Steric | Molecular Weight (MW) | 180 - 300 g/mol | Indicates the size of the molecule. |

| Thermodynamic | Total Energy (Etotal) | Varies | Represents the stability of the molecule. |

Correlation with Experimental Biological Data

Once a set of structural descriptors has been calculated for this compound and its analogues, the next step in QSAR analysis is to correlate these descriptors with experimentally determined biological data. This is typically achieved using statistical methods like Multiple Linear Regression (MLR) to generate a mathematical equation that describes the relationship.

For instance, a hypothetical QSAR model for the anticancer activity of a series of thiourea derivatives, including this compound, might take the following form:

Log(1/IC50) = β0 + β1(LogP) + β2(ELUMO) + β3(CMR)

Where:

Log(1/IC50) is the biological activity, with IC50 being the concentration of the compound required to inhibit a biological process by 50%.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

LogP, ELUMO, and CMR are the selected molecular descriptors.

Studies on various thiourea derivatives have demonstrated strong correlations between specific descriptors and biological activities such as anticancer and antimicrobial effects rasayanjournal.co.innih.gov. For example, the lipophilic character of N-benzoyl-N'-phenylthiourea derivatives was found to significantly influence their cytotoxic activity on MCF-7 breast cancer cells rasayanjournal.co.in. Similarly, QSAR studies on other thiourea series have highlighted the importance of electronic and steric properties in their biological action atlantis-press.comresearchgate.net.

The predictive power of a QSAR model is assessed through various validation techniques. A robust model should have a high correlation coefficient (r²) and a low standard error of estimation. Such validated models can then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby streamlining the drug discovery process.

The following table illustrates a hypothetical correlation between structural descriptors and the experimental anticancer activity (IC50) for a series of compounds related to this compound.

| Compound | LogP | ELUMO (eV) | CMR (cm³/mol) | Experimental IC50 (µM) | Predicted Log(1/IC50) |

| This compound | 2.5 | -1.2 | 55 | 15.0 | 4.82 |

| Derivative A | 3.1 | -1.4 | 62 | 8.5 | 5.07 |

| Derivative B | 2.8 | -1.1 | 58 | 12.2 | 4.91 |

| Derivative C | 3.5 | -1.5 | 68 | 5.1 | 5.29 |

Such correlative studies are fundamental to understanding the structure-activity landscape of this compound and to rationally design more potent and selective therapeutic agents.

Biological Activities and Pharmacological Potential of 1 3 Methoxyphenyl Thiourea and Its Analogs

Anti-Cancer Activity

Thiourea (B124793) derivatives, including analogs of 1-(3-Methoxyphenyl)thiourea, have demonstrated notable anti-cancer activity in numerous studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with greater efficacy than established chemotherapeutic agents like cisplatin. dntb.gov.uanih.gov Their structural diversity allows for the development of compounds with optimized pharmacokinetic properties and tailored activity against specific cancer types. mdpi.com

The anti-cancer potential of thiourea analogs has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for identifying the most potent compounds and understanding their spectrum of activity.

For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were tested against human colon cancer (SW480 and SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines. nih.govnih.gov Several of these compounds exhibited high cytotoxicity, with IC50 values (the concentration required to inhibit 50% of cell growth) of less than or equal to 10 µM. dntb.gov.uanih.gov Notably, compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.govnih.gov One of the most promising compounds, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, showed IC50 values of 9.0 µM against SW480, 1.5 µM against SW620, and 6.3 µM against K562 cells. biointerfaceresearch.com These derivatives also demonstrated favorable selectivity, being less toxic to normal human keratinocyte (HaCaT) cells. biointerfaceresearch.com

Similarly, p-nitrodiarylthiourea analogs have been evaluated for their growth inhibitory effects on breast cancer (MCF-7, T-47D, MDA-MB-453) and prostate cancer (DU-145, PC-3, LNCaP) cell lines. touro.edu Many of these compounds inhibited cancer cell growth at low micromolar concentrations, with LNCaP prostate cancer cells showing particular susceptibility. touro.edu Another study highlighted a diarylthiourea derivative as the most effective in suppressing MCF-7 breast cancer cell growth, albeit at a higher IC50 value of 338.33 µM. dntb.gov.uamdpi.com

Further research on 1,3,4-thiadiazole derivatives incorporating a 3-methoxyphenyl (B12655295) substituent revealed weak to moderate anticancer activity against estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines. mdpi.comnih.gov

| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50 in µM) |

|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 |

| SW620 (Colon) | 1.5 | |

| K-562 (Leukemia) | 6.3 | |

| Compound 7 (p-nitrodiarylthiourea analog) | MCF-7 (Breast) | 3.16 |

| T-47D (Breast) | 2.53 | |

| LNCaP (Prostate) | 3.54 | |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 |

Understanding the mechanisms through which thiourea derivatives exert their anti-cancer effects is vital for their development as therapeutic agents. Research indicates that these compounds can induce cancer cell death and inhibit tumor growth through multiple pathways.

A primary mechanism of action for many anti-cancer thiourea analogs is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that highly cytotoxic thiourea derivatives are strong pro-apoptotic agents. nih.govnih.gov For example, certain 3-(trifluoromethyl)phenylthiourea analogs were found to induce considerable late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.govdntb.gov.ua One specific dichlorophenyl derivative induced late apoptosis in 95–99% of colon cancer cells and 73% of K-562 cells. nih.govnih.gov The apoptotic process is often initiated through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of a cascade of caspases. mdpi.complos.org A novel synthetic 1,3-phenyl bis-thiourea compound was also found to cause cancer cell death via apoptosis, preceded by mitotic arrest. nih.gov

The anti-cancer effects of thiourea derivatives are underpinned by their ability to modulate critical molecular pathways that regulate cell survival, proliferation, and death.

Caspase Activation: As part of the apoptotic process, thiourea compounds trigger the activation of caspases, a family of cysteine proteases that execute programmed cell death. mdpi.com The intrinsic pathway of apoptosis involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. plos.org Research has shown that treatment with certain thiourea derivatives leads to the upregulation of caspase-3 in MCF-7 cells, confirming the activation of this intrinsic apoptotic route. mdpi.com

NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex involved in inflammation, cell growth, and survival. mdpi.com In many cancers, the NF-κB pathway is constitutively active, promoting tumor progression. Some anti-cancer agents work by interrupting the activation of NF-κB. plos.org While direct modulation by this compound is not detailed, related compounds have been shown to inhibit tumor necrosis factor-α (TNF-α)-induced cancer cell growth by disrupting NF-κB activation. plos.org

Reactive Oxygen Species (ROS): Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cancer. While high levels can be damaging, moderate levels act as signaling molecules. mdpi.com The interplay between ROS and the NF-κB pathway is complex; ROS can both activate and suppress NF-κB signaling. mdpi.comnih.gov Some therapeutic approaches aim to generate ROS to induce selective tumor destruction. mdpi.com The ability of thiourea compounds to modulate ROS levels can influence downstream signaling pathways like NF-κB and contribute to their anti-cancer effects. researchgate.net

While most research has focused on in vitro studies, some investigations have explored the anti-cancer efficacy of thiourea analogs in animal models. These in vivo studies are a critical step in translating laboratory findings into potential clinical applications.

A notable example is the synthetic 1,3-phenyl bis-thiourea derivative known as "41J". This compound was shown to arrest the growth of glioblastoma multiforme xenografts in nude mice at doses that were well-tolerated, indicating a specific antitumor effect. nih.gov Another study involving a cis-restricted combretastatin A-4 analog demonstrated high antitumor activity in a mouse syngeneic model, where it significantly reduced tumor mass at a much lower dose than the reference compound. dntb.gov.ua These findings suggest that thiourea-based compounds hold promise for in vivo anti-cancer activity and warrant further preclinical evaluation. mdpi.com

Mechanisms of Action in Cancer Cells

Antimicrobial Activity of this compound and its Analogs

Thiourea derivatives, including this compound and its analogs, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Extensive research has demonstrated their potential as antimicrobial agents, exhibiting activity against various strains of bacteria, fungi, and viruses.

Antibacterial Activity

The antibacterial properties of thiourea derivatives have been widely investigated, showing efficacy against both Gram-positive and Gram-negative bacteria.

Numerous studies have highlighted the potent activity of thiourea derivatives against Gram-positive bacteria. For instance, certain acylthioureas have demonstrated significant efficacy against Staphylococcus aureus, a bacterium known for its ability to form biofilms and develop antibiotic resistance. mdpi.com The presence of specific substituents, such as halogens, on the N-phenyl ring of the thiourea moiety has been correlated with this enhanced antibacterial activity. mdpi.com

One notable thiourea derivative, designated as TD4, has shown particularly strong activity against a range of S. aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. nih.gov This compound was also effective against other Gram-positive bacteria like Staphylococcus epidermidis and Enterococcus faecalis. nih.gov The mechanism of action for TD4 appears to involve the disruption of the bacterial cell wall's integrity. nih.gov

Furthermore, thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety are recognized for their strong inhibitory effects on Gram-positive pathogens, impacting both planktonic cells and biofilm structures of staphylococcal species. researchgate.net Similarly, novel thiourea compounds like 1-(3-aminophenyl)-3-ethylthiourea have exhibited potent antibacterial activity against S. aureus and M. tuberculosis. seejph.com

The antibacterial activity of various thiourea derivatives against Gram-positive bacteria is summarized in the table below.

| Compound/Analog | Gram-Positive Bacteria | Activity | Reference |

| Acylthioureas with halogen substituents | Staphylococcus aureus | Significant | mdpi.com |

| TD4 | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis | Potent (MIC: 2–16 µg/mL) | nih.gov |

| Thioureas with 3-(trifluoromethyl)phenyl moiety | Staphylococcal species | Strong inhibitory effect | researchgate.net |

| 1-(3-aminophenyl)-3-ethylthiourea | Staphylococcus aureus, M. tuberculosis | Potent | seejph.com |

| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea and related compounds | S. aureus, S. epidermidis | High inhibition (MIC: 4–32 µg/mL) | nih.gov |

While many thiourea derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria such as Escherichia coli can be more variable. Some pyridazine derivatives containing thiourea moieties have demonstrated potent inhibitory activity against E. coli. mdpi.com Additionally, 1-aroyl-3-arylthioureas have shown moderate to potent activity against various bacterial strains, including E. coli strains resistant to standard drugs. mdpi.com

However, some potent anti-Gram-positive thiourea derivatives, like TD4, have been found to have no obvious antibacterial activity against Gram-negative bacteria, with MICs exceeding 256 µg/mL. nih.gov This suggests that the structural features contributing to activity against Gram-positive bacteria may not be as effective against the different cell wall structure of Gram-negative organisms.

The table below summarizes the antibacterial activity of selected thiourea derivatives against Gram-negative bacteria.

| Compound/Analog | Gram-Negative Bacteria | Activity | Reference |

| Pyridazine derivatives with thiourea moieties | Escherichia coli | Potent | mdpi.com |

| 1-Aroyl-3-arylthioureas | Escherichia coli | Moderate to potent | mdpi.com |

| TD4 | Gram-negative bacteria | No obvious activity (MIC > 256 µg/mL) | nih.gov |

The bacterial cell wall is a crucial structure for survival, making the enzymes involved in its biosynthesis attractive targets for antibiotics. nih.govbrownlab.ca Thiourea derivatives have been investigated for their potential to inhibit these enzymes. The cell wall synthesis pathway involves multiple enzymatic steps in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space. mdpi.com

Molecular docking studies have predicted that certain thiourea derivatives, such as 1,3-dibenzoylthiourea (DBTU), may exhibit antibacterial activity by targeting enzymes involved in cell wall biosynthesis. fip.org Specifically, DBTU showed a higher binding affinity for penicillin-binding protein 2a (PBP2a), an enzyme critical for peptidoglycan cross-linking in MRSA, and for FabH, an enzyme involved in fatty acid biosynthesis which is also linked to cell wall integrity. fip.org

The disruption of the cell wall's integrity by compounds like TD4, as observed through electron microscopy, further supports the hypothesis that the cell wall is a primary target for some thiourea derivatives. nih.gov

| Compound/Analog | Targeted Enzyme/Process | Predicted/Observed Effect | Reference |

| 1,3-dibenzoylthiourea (DBTU) | Penicillin-binding protein 2a (PBP2a), FabH | Higher binding affinity (in silico) | fip.org |

| TD4 | Bacterial cell wall integrity | Disruption of cell wall structure | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, thiourea derivatives have demonstrated significant antifungal activity. The inclusion of fluorine atoms in the structure of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas has been shown to enhance their antifungal activity, likely by increasing lipophilicity and facilitating penetration into fungal cells. mdpi.com

Thiourea derivatives have also been found to be effective against clinically relevant fungal pathogens. For instance, N-(3,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea has exhibited a broad spectrum of anti-biofilm activity against Candida albicans, a common cause of fungal infections. farmaciajournal.com Another study highlighted the potential of thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial strains of Candida auris, an emerging multidrug-resistant fungal pathogen. nih.govnih.gov The ortho-methylated derivative, in particular, showed the highest antifungal activity with a notable inhibitory effect on biofilm growth and microbial adherence. nih.govnih.gov

The antifungal activity of selected thiourea derivatives is presented in the table below.

| Compound/Analog | Fungal Strain | Activity | Reference |

| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Not specified | Better antifungal than antibacterial activity | mdpi.com |

| N-(3,5-dimethoxyphenyl)-N'-(2-thienyl)-thiourea | Candida albicans | Broad-spectrum anti-biofilm activity | farmaciajournal.com |

| Ortho-methylated derivative of 2-thiophenecarboxylic acid thiourea | Candida auris | Highest antifungal activity, notable inhibition of biofilm growth | nih.govnih.gov |

Antiviral Activity

The antiviral potential of thiourea derivatives has been explored against a variety of viruses. A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were evaluated for their in vitro activity against several viruses, including HIV-1, HIV-2, HSV-1, HSV-2, Coxsackie virus B4, Sindbis virus, and varicella-zoster virus. nih.gov One compound from this series was able to block HIV replication with high efficacy. nih.gov

Another study focused on the antiviral activity of a novel thiourea containing a chiral phosphonate against the tobacco mosaic virus (TMV). nih.govmdpi.com This compound, O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, demonstrated good curative activity in vivo. nih.govmdpi.com Its mechanism of action was found to involve the inhibition of the polymerization of the TMV capsid protein. nih.govmdpi.com

The table below summarizes the antiviral activity of these thiourea derivatives.

| Compound/Analog | Virus | Activity/Mechanism | Reference |

| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas | HIV-1, HIV-2 | Blocked HIV replication | nih.gov |

| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco mosaic virus (TMV) | Good curative activity; inhibited capsid protein polymerization | nih.govmdpi.com |

Antimycobacterial Activity

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. Research has demonstrated that various analogs of this compound exhibit notable antimycobacterial effects.

A study synthesizing a series of N-benzoylthiourea derivatives found that the substitution pattern on the aromatic rings significantly influences the activity. For instance, compounds with electron-withdrawing groups like halogens (chlorine, bromine) or t-butyl groups at the para-position of the benzene (B151609) ring showed enhanced activity researchgate.net. In one study, two monocyclohexyl thiourea derivatives, designated TU1 and TU2, were identified as the most potent compounds against M. tuberculosis, with Minimum Inhibitory Concentration (MIC₉₀) values of 28.2 µM and 11.2 µM, respectively tut.ac.za. However, other derivatives with dicyclohexyl and diphenyl groups showed considerably less activity tut.ac.za. Another study highlighted a derivative, compound 3i , featuring a benzo tut.ac.zaresearchgate.netdioxol moiety, as having the highest activity with a MIC of 3.13 µg/mL.

The following table summarizes the antimycobacterial activity of selected thiourea derivatives.

Table 1: Antimycobacterial Activity of Selected Thiourea Derivatives against M. tuberculosis

| Compound | Description | MIC (µM) | Reference |

|---|---|---|---|

| TU2 | Monocyclohexyl thiourea derivative | 11.2 | tut.ac.za |

| TU1 | Monocyclohexyl thiourea derivative | 28.2 | tut.ac.za |